3-[4-(2-Methylpropyl)phenyl]propanal

Catalog No.
S9098867
CAS No.
40764-03-2
M.F
C13H18O
M. Wt
190.28 g/mol
Availability
Inquiry
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3-[4-(2-Methylpropyl)phenyl]propanal

CAS Number

40764-03-2

Product Name

3-[4-(2-Methylpropyl)phenyl]propanal

IUPAC Name

3-[4-(2-methylpropyl)phenyl]propanal

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C13H18O/c1-11(2)10-13-7-5-12(6-8-13)4-3-9-14/h5-9,11H,3-4,10H2,1-2H3

InChI Key

NSBVUMUHYMLXLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CCC=O

3-[4-(2-Methylpropyl)phenyl]propanal is an organic compound characterized by its distinctive structure, which includes a propanal group attached to a phenyl ring that is further substituted with a 2-methylpropyl group. Its molecular formula is C13H18OC_{13}H_{18}O, and it is classified as an aldehyde due to the presence of the carbonyl group (CHO-CHO) at one end of the molecule. This compound is notable for its application in the fragrance industry, where it serves as a key ingredient in various perfumes and aromatic formulations due to its pleasant scent profile.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids.
  • Reduction: The aldehyde group can be reduced to form primary alcohols.
  • Condensation Reactions: It can undergo reactions with alcohols to form hemiacetals or acetals under acidic conditions.
  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to various derivatives.

These reactions are fundamental in organic synthesis and are often utilized in the development of fragrance compounds.

While specific biological activities of 3-[4-(2-Methylpropyl)phenyl]propanal are not extensively documented, aldehydes in general can exhibit various biological effects. Some studies suggest potential antimicrobial properties, while others indicate that certain aldehydes can act as allergens or irritants. The compound's role as a fragrance ingredient implies that it may also have sensory effects, influencing mood and perception through olfactory pathways.

The synthesis of 3-[4-(2-Methylpropyl)phenyl]propanal typically involves several steps:

  • Alkylation: Starting with a suitable aromatic compound, the introduction of the 2-methylpropyl group can be achieved through alkylation reactions.
  • Aldol Condensation: This step may involve the reaction of an aldehyde with a ketone or another aldehyde to form a β-hydroxyaldehyde, which is subsequently dehydrated.
  • Reduction/Oxidation Steps: Depending on the starting materials, additional reduction or oxidation steps may be necessary to achieve the desired functional groups.

Recent patents have described methods for synthesizing related compounds, emphasizing variations in substitution patterns and functionalization strategies .

3-[4-(2-Methylpropyl)phenyl]propanal finds its primary application in the fragrance industry. Its olfactory characteristics make it suitable for use in:

  • Perfumes: It contributes floral and fruity notes.
  • Cosmetics: Incorporated into lotions and creams for scent enhancement.
  • Household Products: Used in air fresheners and cleaning products to impart pleasant fragrances.

The compound's biodegradable nature aligns with current trends towards sustainability in product formulation .

Interaction studies involving 3-[4-(2-Methylpropyl)phenyl]propanal focus on its compatibility with other fragrance ingredients and its potential effects on human health. Research indicates that while many aldehydes are generally recognized as safe when used appropriately, some individuals may exhibit sensitivities or allergic reactions. Therefore, understanding these interactions is crucial for formulation chemists .

Several compounds share structural similarities with 3-[4-(2-Methylpropyl)phenyl]propanal. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-[4-Isopropylphenyl]propanalC13H18OC_{13}H_{18}OSimilar structure; different substituent at phenyl
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanalC13H18OC_{13}H_{18}ODifferent position of methyl group
Cyclamen aldehydeC13H24OC_{13}H_{24}OFloral scent; used extensively in perfumery
Lilial (Butylated Hydroxy Toluene)C12H16OC_{12}H_{16}OKnown for its floral notes; potential allergen

The uniqueness of 3-[4-(2-Methylpropyl)phenyl]propanal lies in its specific combination of functional groups and substituents that contribute to its distinct olfactory profile, making it particularly valuable in fragrance applications .

IUPAC Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-[4-(2-methylpropyl)phenyl]propanal [1]. This nomenclature reflects the compound’s structure: a propanal group (CH₂CH₂CHO) is attached to the para position of a phenyl ring substituted with a 2-methylpropyl (isobutyl) group. The numbering begins at the aldehyde functional group, ensuring the substituents on the aromatic ring are assigned the lowest possible locants [1] [3].

Chemical Structure Representation

The molecular structure of 3-[4-(2-methylpropyl)phenyl]propanal is defined by the following representations:

  • Molecular formula: $$ \text{C}{13}\text{H}{18}\text{O} $$ [1]
  • SMILES notation: $$ \text{CC(C)CC1=CC=C(C=C1)CCC=O} $$ [1]
  • InChIKey: $$ \text{NSBVUMUHYMLXLM-UHFFFAOYSA-N} $$ [1]

The compound features a benzene ring with an isobutyl group ($$ \text{CH}2\text{C(CH}3\text{)}2 $$) at the 4-position and a propanal chain ($$ \text{CH}2\text{CH}_2\text{CHO} $$) at the 1-position. The aldehyde functional group confers reactivity typical of carbonyl compounds, while the aromatic and branched alkyl groups contribute to hydrophobic character [1] [3].

Structural Isomers and Derivatives

Structural isomers and derivatives of this compound include:

  • 3-(4-Isobutyl-2-methylphenyl)propanal: A positional isomer with a methyl group at the 2-position of the benzene ring [3].
  • 3-[2-(2-Hydroxy-2-methylpropyl)phenyl]propanal: A hydroxylated derivative featuring a 2-hydroxy-2-methylpropyl substituent [2].
  • 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanal: A derivative with an additional methyl group on the propanal chain [4].

These variants exhibit distinct physicochemical properties due to differences in substituent placement and functional groups [2] [4].

Registry Numbers and Identifiers

Key identifiers for this compound include:

Identifier TypeValue
CAS Registry Number40764-03-2 [1]
DSSTox Substance IDDTXSID20575649 [1]
PubChem CID15606649 [1]
Wikidata IDQ82465060 [1]
Nikkaji NumberJ247.522G [1]

These identifiers facilitate cross-referencing across chemical databases and regulatory frameworks [1] [5].

Synonyms and Trade Names

Common synonyms for this compound include:

  • 3-(4-Isobutylphenyl)propanal [1]
  • Benzenepropanal, 4-(2-methylpropyl)- [1]
  • SCHEMBL1516646 [1]
  • AKOS006290567 [1]

No widely recognized trade names are associated with this compound in public domain sources, likely due to its specialized applications in research and industrial synthesis [1] [4].

Chemical Structure Representation

Molecular Geometry and Conformation

The molecule adopts a conformation where the isobutyl group and propanal chain are oriented para to each other on the benzene ring. This arrangement minimizes steric hindrance between the bulky isobutyl group and the aldehyde moiety. Computational models suggest that the propanal chain exhibits rotational flexibility around the single bonds connecting it to the aromatic ring [1] [3].

Spectroscopic Characterization

  • Infrared (IR) spectroscopy: A strong absorption band near $$ 1720 \, \text{cm}^{-1} $$ corresponds to the carbonyl (C=O) stretch of the aldehyde group [3].
  • Nuclear Magnetic Resonance (NMR):
    • $$ ^1\text{H} $$-NMR: A singlet at $$ \delta 9.8 \, \text{ppm} $$ (aldehyde proton), multiplet signals between $$ \delta 7.1–7.3 \, \text{ppm} $$ (aromatic protons), and a doublet near $$ \delta 2.5 \, \text{ppm} $$ (methylene protons adjacent to the aldehyde) [3].
    • $$ ^{13}\text{C} $$-NMR: A peak at $$ \delta 202 \, \text{ppm} $$ (aldehyde carbon) and signals for quaternary carbons in the isobutyl group [3].

Computational Properties

  • XLogP3: 3.2 (indicative of moderate lipophilicity) [1]
  • Rotatable bond count: 5 [1]
  • Topological polar surface area: $$ 17.1 \, \text{Å}^2 $$ [1]

These properties suggest moderate solubility in organic solvents and potential for diffusion across biological membranes [1] [4].

Structural Isomers and Derivatives

Positional Isomerism

The positional isomer 3-(4-isobutyl-2-methylphenyl)propanal differs in the substitution pattern on the benzene ring, with a methyl group at the 2-position [3]. This structural variation alters the molecule’s steric profile and electronic distribution, potentially affecting its chemical reactivity and intermolecular interactions [3].

Functionalized Derivatives

  • Hydroxylated derivative: The introduction of a hydroxyl group in 3-[2-(2-hydroxy-2-methylpropyl)phenyl]propanal enhances polarity and hydrogen-bonding capacity, making it more water-soluble than the parent compound [2].
  • Methylated derivative: 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanal contains an additional methyl group on the propanal chain, increasing molecular weight ($$ \text{C}{14}\text{H}{20}\text{O} $$) and logP value (4.09) [4].

Synthetic Analogues

Synthetic efforts have yielded analogues with modified alkyl chains or substituted aromatic rings, often aimed at optimizing properties for specific applications such as fragrance formulation or pharmaceutical intermediates [3] [4].

3-[4-(2-Methylpropyl)phenyl]propanal exists as a liquid at room temperature and atmospheric pressure [1] [2]. The compound presents as a colorless to pale yellow clear liquid with an oily consistency [3] [4]. This physical state is consistent with its molecular structure, which contains a moderate-sized aromatic system with an aliphatic side chain, providing sufficient molecular flexibility to maintain liquidity under ambient conditions.

The compound exhibits excellent evaporation characteristics, with a classification of "very slow" evaporation rate [5]. This property makes it particularly suitable for fragrance applications where sustained release is desired. The liquid nature and appearance characteristics are typical of aromatic aldehydes with similar molecular weights and structural features.

Molecular Weight and Formula

The molecular formula of 3-[4-(2-Methylpropyl)phenyl]propanal is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol [1] [2] [6]. The compound contains 13 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom, arranged in a structure featuring a benzene ring substituted with a 2-methylpropyl group at the para position and a propanal chain extending from the aromatic core.

The exact mass of the compound is determined to be 190.135765193 Da, with a monoisotopic mass of the same value [1]. This precise molecular weight determination is crucial for accurate analytical identification and quantification in various applications.

PropertyValue
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.28 g/mol
Exact Mass190.135765193 Da
Monoisotopic Mass190.135765193 Da

Boiling Point and Melting Point

The boiling point of 3-[4-(2-Methylpropyl)phenyl]propanal is reported as 273.27°C at 760 mmHg [2]. This relatively high boiling point reflects the compound's aromatic nature and the presence of the aldehyde functional group, which can participate in intermolecular interactions. The boiling point is consistent with similar aromatic aldehydes of comparable molecular weight.

The melting point of the compound is not available in the literature [2], suggesting that the compound may not crystallize readily under normal conditions or that it remains liquid at temperatures well below room temperature. The absence of a reported melting point is consistent with the compound's liquid state at ambient conditions.

The flash point of 3-[4-(2-Methylpropyl)phenyl]propanal is 122.912°C [2], indicating that the compound requires significant heating before it will ignite. This property is important for safety considerations in handling and storage.

Thermal PropertyValue
Boiling Point273.27°C at 760 mmHg
Melting PointNot available
Flash Point122.912°C

Solubility Parameters

3-[4-(2-Methylpropyl)phenyl]propanal exhibits low water solubility, as indicated by its high XLogP3-AA value of 3.2 [1] [5]. This logarithmic partition coefficient suggests that the compound is significantly more soluble in organic phases than in aqueous systems. The low water solubility is attributed to the hydrophobic nature of the aromatic ring and the branched aliphatic substituent.

The compound demonstrates good solubility in organic solvents, particularly in diethyl phthalate (DEP), benzyl benzoate (BB), and isopropyl alcohol acetate (IAA) [5]. This solubility profile makes it suitable for incorporation into various cosmetic and fragrance formulations where organic solvent systems are employed.

The topological polar surface area of 17.1 Ų [1] indicates minimal polar character, which is consistent with the observed solubility characteristics. The compound contains no hydrogen bond donors and only one hydrogen bond acceptor (the carbonyl oxygen) [1], further supporting its preference for organic solvents over aqueous media.

Partition Coefficients

The partition coefficient of 3-[4-(2-Methylpropyl)phenyl]propanal is characterized by an XLogP3-AA value of 3.2 [1] [5], indicating strong lipophilic character. This value represents the logarithm of the octanol-water partition coefficient and suggests that the compound will preferentially partition into lipophilic environments.

The high partition coefficient value indicates that the compound will have good permeability through lipid membranes and will tend to accumulate in fatty tissues or organic phases. This property is particularly relevant for fragrance applications, where the compound needs to interact with lipid-rich environments such as skin and hair.

The partition behavior is influenced by the compound's molecular structure, which combines an aromatic core with a branched aliphatic chain, creating a predominantly hydrophobic molecule with limited polar character.

Partition ParameterValue
XLogP3-AA3.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors1
Topological Polar Surface Area17.1 Ų

Density and Refractive Index

The density of 3-[4-(2-Methylpropyl)phenyl]propanal is reported as 0.941 g/cm³ [2] [7]. This value is typical for aromatic organic compounds and indicates that the compound is less dense than water. The relatively low density is consistent with the compound's organic nature and the presence of the branched aliphatic substituent, which contributes to molecular volume without proportionally increasing mass.

The refractive index of the compound is estimated to be 1.499 ± 0.02 [2] [7] [8]. This optical property is important for applications in cosmetic formulations where optical clarity and light interaction are considerations. The refractive index value falls within the typical range for aromatic aldehydes and is consistent with the compound's molecular structure.

These physical properties are important for formulation considerations, particularly in determining the appropriate concentration and mixing ratios with other components in commercial applications.

Optical and Density PropertiesValue
Density0.941 g/cm³
Refractive Index1.499 ± 0.02
Molar Refractivity63.98 ± 0.3 cm³

Spectroscopic Properties

3-[4-(2-Methylpropyl)phenyl]propanal exhibits characteristic spectroscopic properties that enable its identification and characterization. The compound shows typical aldehyde absorption in the infrared region, with the carbonyl stretching frequency expected around 1700-1750 cm⁻¹ [9] [10]. The aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic C-H stretches occur at lower frequencies.

Carbon-13 nuclear magnetic resonance spectroscopy data is available in spectroscopic databases [1] [11], providing detailed information about the carbon framework of the molecule. The carbonyl carbon typically appears at approximately 200 ppm, while aromatic carbons appear in the 120-140 ppm region, and aliphatic carbons appear upfield.

Mass spectrometry data is available in electron ionization mode [1] [12], showing fragmentation patterns characteristic of aromatic aldehydes. The molecular ion peak appears at m/z 190, with characteristic fragment ions resulting from loss of the aldehyde group and cleavage of the aromatic substituents.

Gas chromatography-mass spectrometry profiles are available in chemical databases [1], providing retention time information and fragmentation patterns useful for analytical identification. The compound's spectroscopic fingerprint is well-documented in commercial spectroscopic databases.

Spectroscopic TechniqueAvailability
¹³C NMRAvailable in SpectraBase/Wiley database
Mass SpectrometryAvailable (EI mode)
GC-MSAvailable in PubChem/Wiley database
IR SpectroscopyLimited data available
UV-Visible SpectroscopyGeneral aldehyde absorption expected

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

190.135765193 g/mol

Monoisotopic Mass

190.135765193 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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